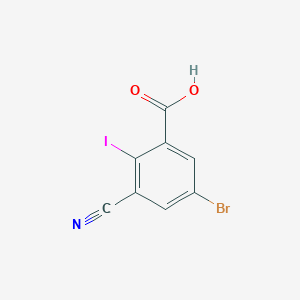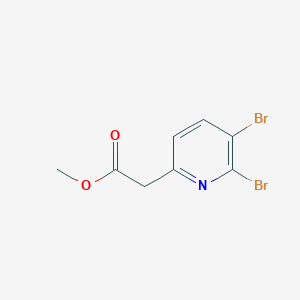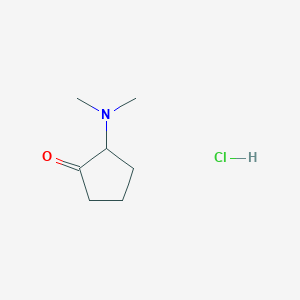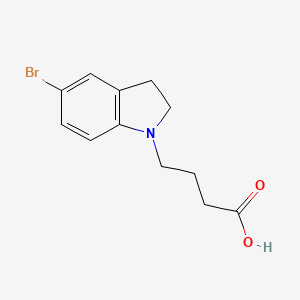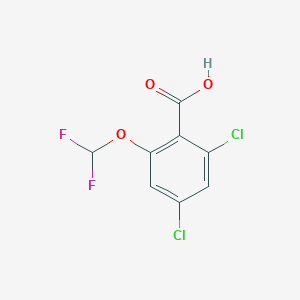![molecular formula C13H19BrO B1448949 [(4-Bromo-3,3-dimethylbutoxy)methyl]benzene CAS No. 1876253-05-2](/img/structure/B1448949.png)
[(4-Bromo-3,3-dimethylbutoxy)methyl]benzene
Vue d'ensemble
Description
[(4-Bromo-3,3-dimethylbutoxy)methyl]benzene, also known as 4-BDBM, is a chemical compound that is widely used in scientific research. It is a versatile compound because of its wide range of applications in the fields of organic synthesis, biochemistry, and pharmacology. In
Applications De Recherche Scientifique
Synthesis and Characterization
The compound and its derivatives are utilized as intermediates in the synthesis of complex molecules. For example, derivatives of brominated benzene have been synthesized and characterized to study their structural and electronic properties. The methodology often involves bromination reactions, demonstrating the compound's utility in introducing bromine atoms into organic molecules, which is a crucial step in the synthesis of many biologically active compounds and materials (Patil et al., 2012).
Material Science Applications
In material science, certain bromo-substituted benzene derivatives have been explored for their potential in the synthesis of graphene nanoribbons. The controlled edge morphology and narrow widths of these graphene nanoribbons are critical for their electronic properties, highlighting the role of these compounds in enabling precise molecular engineering of advanced materials (Patil et al., 2012).
Photophysics and Photochemistry
The photophysical and photochemical properties of bromo-substituted compounds, such as their ability to generate singlet oxygen, are studied for applications in photodynamic therapy, a treatment method for cancer. These studies focus on understanding how the structural features of such compounds influence their performance as photosensitizers, which are crucial for the effective treatment of cancer through light-activated processes (Pişkin et al., 2020).
Photomagnetic Properties
The synthesis of brominated compounds has also been linked to the study of their photomagnetic properties. For instance, the impact of bromine substitution on the photomagnetic behavior of certain compounds offers insights into the design of materials with specific magnetic and optical properties, useful for applications in data storage and molecular electronics (Chen et al., 2010).
Propriétés
IUPAC Name |
(4-bromo-3,3-dimethylbutoxy)methylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19BrO/c1-13(2,11-14)8-9-15-10-12-6-4-3-5-7-12/h3-7H,8-11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCDIGIXJBRDSBT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCOCC1=CC=CC=C1)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(4-Bromo-3,3-dimethylbutoxy)methyl]benzene | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



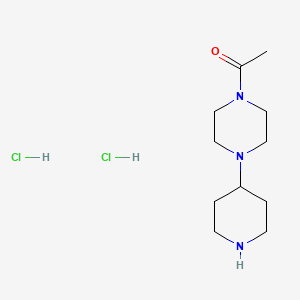
![8-Azaspiro[bicyclo[3.2.1]octane-3,5'-oxazolidin]-2'-one hydrochloride](/img/structure/B1448868.png)
![8-Benzyl-5,8-diazaspiro[3.5]nonane](/img/structure/B1448872.png)
